sodium;6-amino-5-sulfonaphthalene-1-sulfonate
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Overview
Description
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate is an organic compound that belongs to the class of naphthalenesulfonates. This compound is characterized by the presence of two sulfonate groups and an amino group attached to a naphthalene ring. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-amino-5-sulfonaphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by amination. One common method involves the reaction of naphthalene with sulfuric acid to introduce the sulfonate groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts to enhance the reaction rate and efficiency. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted naphthalenes, and various amino derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of protein-ligand interactions due to its ability to bind to hydrophobic pockets in proteins.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;6-amino-5-sulfonaphthalene-1-sulfonate involves its interaction with various molecular targets. The sulfonate groups allow the compound to bind to positively charged sites on proteins and other biomolecules. This binding can alter the structure and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate
- Sodium 8-amino-5-sulfonaphthalene-1-sulfonate
- Sodium 3-amino-5-sulfo-1-naphthalenesulfonate
Uniqueness
Sodium;6-amino-5-sulfonaphthalene-1-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring specific binding interactions and reactivity .
Properties
IUPAC Name |
sodium;6-amino-5-sulfonaphthalene-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIPKKZZYZDKR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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